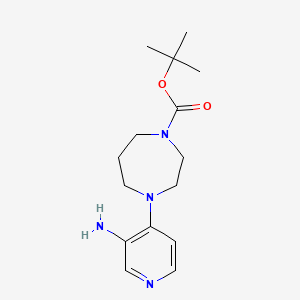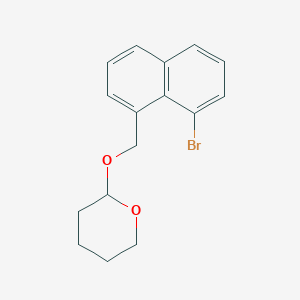
2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are important in various chemical and biological processes. The compound’s structure includes a brominated naphthalene moiety linked to a tetrahydropyran ring via a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromo-1-naphthalene.
Methoxylation: The brominated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to form 8-bromo-1-naphthalenyl methanol.
Cyclization: The final step involves the cyclization of 8-bromo-1-naphthalenyl methanol with tetrahydropyran under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-[(8-chloro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-fluoro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-iodo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
Uniqueness
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall stability.
特性
分子式 |
C16H17BrO2 |
|---|---|
分子量 |
321.21 g/mol |
IUPAC名 |
2-[(8-bromonaphthalen-1-yl)methoxy]oxane |
InChI |
InChI=1S/C16H17BrO2/c17-14-8-4-6-12-5-3-7-13(16(12)14)11-19-15-9-1-2-10-18-15/h3-8,15H,1-2,9-11H2 |
InChIキー |
JHMMCIAEAFKQHC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC2=CC=CC3=C2C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


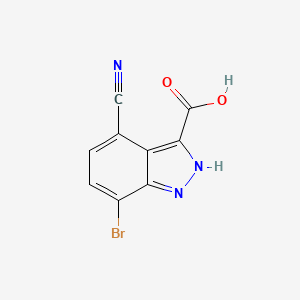
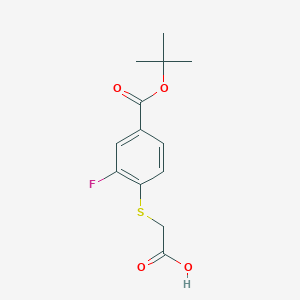
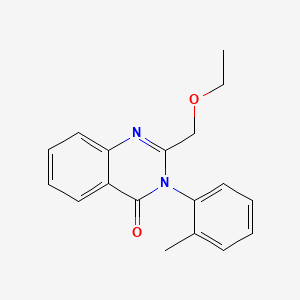
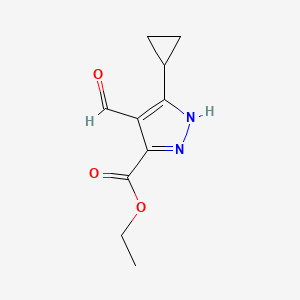
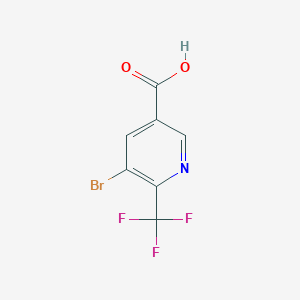
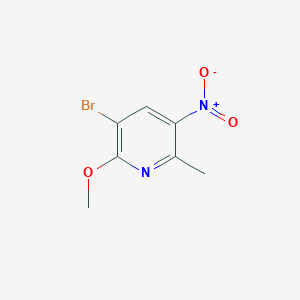
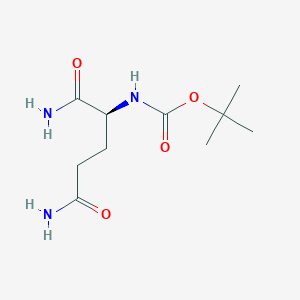
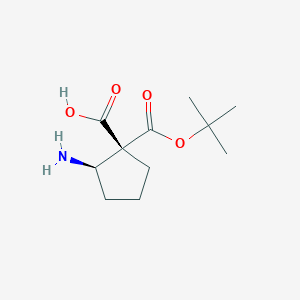
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
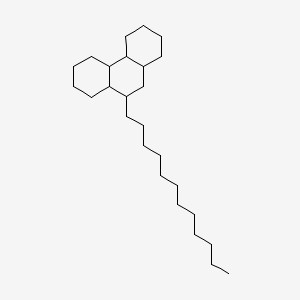


![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
